molecular formula C61H82N8O9S B10861944 (2S,4R)-1-[(2S)-2-[5-[3-[(3S,5S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-5-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-3-yl]oxyphenoxy]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

(2S,4R)-1-[(2S)-2-[5-[3-[(3S,5S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-5-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-3-yl]oxyphenoxy]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

Cat. No.: B10861944
M. Wt: 1103.4 g/mol
InChI Key: SMENADKMMXTZAZ-FMVATYOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CST626, also known as Compound 9, is a potent pan-inhibitor of apoptosis proteins (IAP) degrader. It is a heterobifunctional molecule that belongs to the class of proteolysis-targeting chimeras (PROTACs). CST626 effectively degrades cellular IAP1, cellular IAP2, and X-linked IAP in various cancer cell lines, making it a valuable tool in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: CST626 is synthesized through a multi-step process involving the coupling of a von Hippel-Lindau (VHL) ligand derivative with a monovalent second mitochondria-derived activator of caspases (Smac) mimetic. The synthesis involves the following key steps:

Industrial Production Methods: Industrial production of CST626 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: CST626 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from the reactions of CST626 are the degraded IAP proteins and the corresponding ubiquitinated intermediates .

Scientific Research Applications

CST626 has a wide range of scientific research applications, including:

Mechanism of Action

CST626 exerts its effects through the following mechanism:

Properties

Molecular Formula

C61H82N8O9S

Molecular Weight

1103.4 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[5-[3-[(3S,5S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-5-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-3-yl]oxyphenoxy]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C61H82N8O9S/c1-37(40-26-28-43(29-27-40)54-38(2)63-36-79-54)64-57(73)50-31-44(70)34-68(50)60(76)55(61(4,5)6)66-52(71)25-13-14-30-77-45-21-16-22-46(32-45)78-47-33-51(58(74)65-49-24-15-20-41-17-11-12-23-48(41)49)69(35-47)59(75)53(42-18-9-8-10-19-42)67-56(72)39(3)62-7/h11-12,16-17,21-23,26-29,32,36-37,39,42,44,47,49-51,53,55,62,70H,8-10,13-15,18-20,24-25,30-31,33-35H2,1-7H3,(H,64,73)(H,65,74)(H,66,71)(H,67,72)/t37-,39-,44+,47-,49+,50-,51-,53-,55+/m0/s1

InChI Key

SMENADKMMXTZAZ-FMVATYOPSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCOC4=CC(=CC=C4)O[C@H]5C[C@H](N(C5)C(=O)[C@H](C6CCCCC6)NC(=O)[C@H](C)NC)C(=O)N[C@@H]7CCCC8=CC=CC=C78)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCOC4=CC(=CC=C4)OC5CC(N(C5)C(=O)C(C6CCCCC6)NC(=O)C(C)NC)C(=O)NC7CCCC8=CC=CC=C78)O

Origin of Product

United States

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